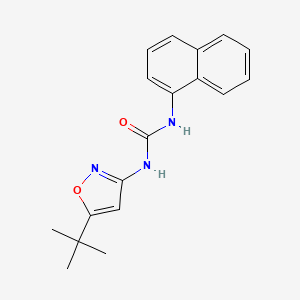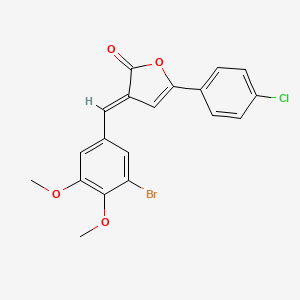![molecular formula C18H27NO3S B6121884 isopropyl 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6121884.png)
isopropyl 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as CPI-455 and has shown promising results in various scientific research applications.
作用機序
The mechanism of action of CPI-455 involves the inhibition of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of various cellular processes, including cell division, migration, and survival. By inhibiting HDAC6, CPI-455 promotes the accumulation of acetylated tubulin, which leads to the disruption of microtubule dynamics and ultimately, the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPI-455 has been shown to exhibit potent antitumor activity in vitro and in vivo, with minimal toxicity to normal cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastatic spread of cancer. In addition, CPI-455 has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are important mechanisms for the elimination of cancer cells.
実験室実験の利点と制限
CPI-455 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its potential therapeutic applications and has shown promising results in various scientific research applications. However, there are also some limitations to the use of CPI-455 in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, the mechanism of action of CPI-455 is not fully understood, and further studies are needed to elucidate its precise mode of action.
将来の方向性
There are several future directions for the study of CPI-455. One direction is the optimization of the synthesis method to produce CPI-455 with even higher purity and yields. Another direction is the further elucidation of the mechanism of action of CPI-455, which will help to better understand its therapeutic potential. In addition, further studies are needed to establish the long-term safety and efficacy of CPI-455, as well as its potential use in combination with other anticancer agents. Finally, the potential use of CPI-455 in the treatment of other diseases, such as Alzheimer's disease, should also be explored.
合成法
The synthesis of CPI-455 involves a multi-step process that includes the reaction of isopropyl chloroformate with 2-amino-4-ethyl-5-methylthiophene-3-carboxylic acid, followed by the reaction of the resulting intermediate with cyclohexyl isocyanate. The final product is obtained by the esterification of the resulting intermediate with isopropyl alcohol. The synthesis method has been optimized to produce high yields of CPI-455 with high purity.
科学的研究の応用
CPI-455 has been extensively studied in the field of medicinal chemistry for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. CPI-455 has also been shown to inhibit the growth of cancer stem cells, which are known to be resistant to conventional chemotherapy. In addition, CPI-455 has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of the disease.
特性
IUPAC Name |
propan-2-yl 2-(cyclohexanecarbonylamino)-4-ethyl-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S/c1-5-14-12(4)23-17(15(14)18(21)22-11(2)3)19-16(20)13-9-7-6-8-10-13/h11,13H,5-10H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZYHIBUSOIXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B6121833.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-2,4,6-trimethylbenzenesulfonohydrazide](/img/structure/B6121849.png)
![2-(1-methyl-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6121854.png)
![3-cyclopropyl-1-methyl-5-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6121856.png)

![1-allyl-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6121863.png)

![2-[(4-butylphenyl)hydrazono]-3-oxo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)butanamide](/img/structure/B6121879.png)
![methyl 2-[(cyclobutylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B6121897.png)
![2-methyl-5-[(3-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]pyridine](/img/structure/B6121902.png)
![2-[(1-naphthylmethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6121905.png)
![3-bromo-4-ethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6121909.png)
